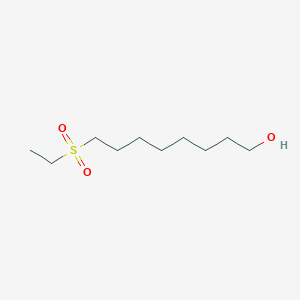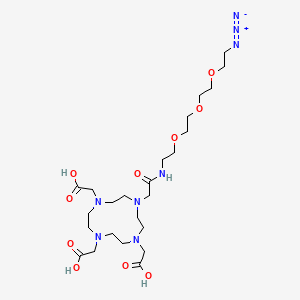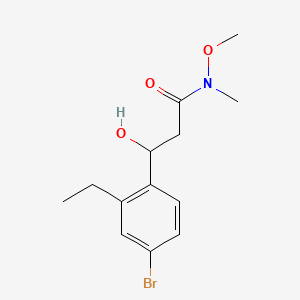
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl group and an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The sulfonyl group is usually added through sulfonation reactions, often using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitroaniline derivatives, while reduction of the sulfonyl group can produce sulfides .
Applications De Recherche Scientifique
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)piperidine derivatives: These compounds share the trifluoromethyl-piperidine core but differ in their functional groups.
Sulfonyl aniline derivatives: Compounds with similar sulfonyl and aniline groups but different substituents on the piperidine ring.
Uniqueness
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the combination of its trifluoromethyl, piperidine, sulfonyl, and aniline groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy as an antiviral agent .
Propriétés
Formule moléculaire |
C12H15F3N2O2S |
|---|---|
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-4-6-17(7-5-9)20(18,19)11-3-1-2-10(16)8-11/h1-3,8-9H,4-7,16H2 |
Clé InChI |
SOATYQPEZMXWRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)

![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)






![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)

